molecular formula C10H12N4O B13629346 1-(4-Methoxybenzyl)-1h-1,2,3-triazol-4-amine

1-(4-Methoxybenzyl)-1h-1,2,3-triazol-4-amine

Cat. No.: B13629346
M. Wt: 204.23 g/mol
InChI Key: MAYSGPFYOYLBPO-UHFFFAOYSA-N
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Description

1-(4-Methoxybenzyl)-1h-1,2,3-triazol-4-amine is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxybenzyl)-1h-1,2,3-triazol-4-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzyl chloride and sodium azide.

    Click Chemistry: The key step in the synthesis is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as “click chemistry.” This reaction involves the reaction of an azide with an alkyne to form the triazole ring.

    Reaction Conditions: The reaction is typically carried out in the presence of a copper catalyst, such as copper sulfate, and a reducing agent, such as sodium ascorbate, in a solvent like water or a mixture of water and an organic solvent.

Industrial Production Methods

Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxybenzyl)-1h-1,2,3-triazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The methoxybenzyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines, thiols, or halides can be employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: Formation of dihydrotriazoles.

    Substitution: Formation of various substituted triazoles depending on the nucleophile used.

Scientific Research Applications

1-(4-Methoxybenzyl)-1h-1,2,3-triazol-4-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-Methoxybenzyl)-1h-1,2,3-triazol-4-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. For example, it can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The triazole ring can also participate in hydrogen bonding and π-π interactions, contributing to its binding affinity and specificity.

Comparison with Similar Compounds

1-(4-Methoxybenzyl)-1h-1,2,3-triazol-4-amine can be compared with other triazole derivatives, such as:

    1-(4-Methoxybenzyl)-4-phenyl-1h-1,2,3-triazole: Similar structure but with a phenyl group instead of an amine group.

    1-(4-Methoxybenzyl)-1h-1,2,3-triazole-4-carbaldehyde: Contains an aldehyde group instead of an amine group.

    1-(4-Methoxybenzyl)-1h-1,2,3-triazole-4-carboxylic acid: Contains a carboxylic acid group instead of an amine group.

Properties

Molecular Formula

C10H12N4O

Molecular Weight

204.23 g/mol

IUPAC Name

1-[(4-methoxyphenyl)methyl]triazol-4-amine

InChI

InChI=1S/C10H12N4O/c1-15-9-4-2-8(3-5-9)6-14-7-10(11)12-13-14/h2-5,7H,6,11H2,1H3

InChI Key

MAYSGPFYOYLBPO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C=C(N=N2)N

Origin of Product

United States

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